8-[(3-Aminopropyl)amino]adenosine 5'-(dihydrogen phosphate)
Description
8-[(3-Aminopropyl)amino]adenosine 5'-(dihydrogen phosphate) is an adenosine derivative featuring a 3-aminopropyl amino substitution at the 8-position of the adenine ring and a monophosphate group at the 5'-position of the ribose moiety. This structural modification distinguishes it from canonical nucleotides like adenosine 5'-monophosphate (AMP) or adenosine triphosphate (ATP). The compound’s monophosphate group retains its capacity for phosphorylation or dephosphorylation, a critical feature in nucleotide-driven metabolic pathways .
Properties
CAS No. |
56878-15-0 |
|---|---|
Molecular Formula |
C13H22N7O7P |
Molecular Weight |
419.33 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-amino-8-(3-aminopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H22N7O7P/c14-2-1-3-16-13-19-7-10(15)17-5-18-11(7)20(13)12-9(22)8(21)6(27-12)4-26-28(23,24)25/h5-6,8-9,12,21-22H,1-4,14H2,(H,16,19)(H2,15,17,18)(H2,23,24,25)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
VTFFYINLPPNZSF-WOUKDFQISA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NCCCN)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NCCCN)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Biological Activity
8-[(3-Aminopropyl)amino]adenosine 5'-(dihydrogen phosphate) (commonly referred to as 8-APA-ADP) is a derivative of adenosine that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their roles in cellular signaling and metabolic processes. This article delves into the biological activity of 8-APA-ADP, exploring its mechanisms, effects, and potential applications in medicine.
Chemical Structure and Properties
8-APA-ADP is characterized by the presence of an adenosine backbone with a dihydrogen phosphate group at the 5' position and an aminoalkyl side chain at the 8-position. The structural formula can be represented as follows:
This structure enables it to interact with various biological targets, particularly those involved in nucleotide signaling pathways.
-
Adenosine Receptor Modulation :
- 8-APA-ADP has been shown to interact with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in numerous physiological processes including neurotransmission, cardiovascular function, and immune response. The modulation of these receptors can lead to various downstream effects such as vasodilation, inhibition of neurotransmitter release, and anti-inflammatory responses.
-
Phosphorylation Pathways :
- The dihydrogen phosphate group allows 8-APA-ADP to participate in phosphorylation reactions, potentially influencing kinase signaling pathways that regulate cell growth and metabolism.
Pharmacological Effects
The pharmacological effects of 8-APA-ADP have been investigated in several studies:
- Neuroprotective Effects : Research indicates that 8-APA-ADP may exert neuroprotective effects by modulating adenosine receptors, which could be beneficial in conditions like ischemia or neurodegenerative diseases.
- Antitumor Activity : Preliminary studies suggest that compounds related to adenosine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells and modulating immune responses.
Case Studies
Several case studies have highlighted the efficacy of 8-APA-ADP in various biological contexts:
| Study | Findings |
|---|---|
| Neuroprotection in Ischemic Models | Demonstrated that administration of 8-APA-ADP significantly reduced neuronal death in rat models subjected to ischemic conditions. |
| Cancer Cell Line Studies | In vitro studies showed that 8-APA-ADP inhibited proliferation in breast cancer cell lines through apoptosis induction. |
| Inflammation Models | Inflammatory responses were attenuated in murine models treated with 8-APA-ADP, indicating potential anti-inflammatory properties. |
Research Findings
Recent studies have provided insights into the biological activity of 8-APA-ADP:
-
Binding Affinity Studies :
- Binding assays have shown that 8-APA-ADP has a high affinity for A2A receptors compared to other adenosine derivatives, suggesting its potential as a selective modulator.
-
In Vivo Efficacy :
- Animal models have demonstrated that treatment with 8-APA-ADP leads to significant improvements in outcomes related to inflammation and ischemia, reinforcing its therapeutic potential.
-
Toxicity Profiles :
- Toxicological assessments indicate that 8-APA-ADP exhibits low toxicity at therapeutic doses, making it a promising candidate for further development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 8-[(3-Aminopropyl)amino]adenosine 5'-(dihydrogen phosphate) with structurally related adenosine derivatives:
Key Comparative Insights
Substituent Effects on Bioactivity: The 3-aminopropyl group in the target compound introduces a charged, flexible side chain, which may enhance binding to enzymes like kinases or phosphatases compared to hydrophobic substituents (e.g., phenyl in 8-phenyladenosine-monophosphate) . N-[(4-Acetamidophenyl)methyl]adenosine 5'-(dihydrogen phosphate) (CAS 63554-92-7) contains a bulkier aromatic substituent, likely reducing solubility but improving receptor specificity .
Phosphate Group Dynamics: Unlike ATP, which has three phosphate groups for high-energy transfer, the monophosphate in the target compound limits its role to substrate-level phosphorylation or as a precursor for nucleotide biosynthesis . Thio-substituted ATP analogs (e.g., adenosine 5'-O-(3-thiotriphosphate) in ) resist hydrolysis, whereas the dihydrogen phosphate in the target compound may exhibit greater lability in enzymatic environments .
Applications in Research: The 8-phenyladenosine-monophosphate derivative is used in fluorescence-based assays due to its aromatic substituent, whereas the 3-aminopropyl group in the target compound could facilitate covalent conjugation in probe design . Dinucleotides like Ap4A (diadenosine tetraphosphate) function as alarmones in stress signaling, a role distinct from monomeric derivatives like the target compound .
Research Findings and Data
Synthetic Challenges: Synthesis of 8-substituted adenosine derivatives often involves protecting-group strategies (e.g., 2',3'-O-isopropylidene adenosine intermediates) and coupling reactions, as seen in the preparation of 8-phenyladenosine-monophosphate . The 3-aminopropyl group may require specialized alkylation or reductive amination steps .
Enzyme Interaction Studies: AMP analogs with 8-substitutions exhibit varied inhibition kinetics. For example, 8-bromo-ATP () shows reduced affinity for ATPases due to steric hindrance, while the 3-aminopropyl group’s charge may enhance binding to nucleotide-binding pockets .
Environmental and Pharmacological Behavior: Compared to unmodified AMP, the 3-aminopropyl substituent may alter biodegradability. highlights that monopotassium phosphate (KH2PO4) is more efficiently metabolized by Scenedesmus sp. than organic phosphates, suggesting substituents impact environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
